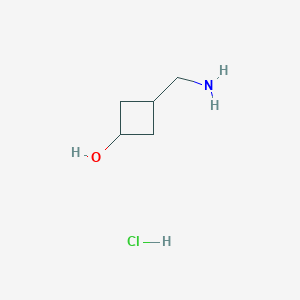
4-Methanesulfonyl-2-phenylbutanoic acid
Descripción general
Descripción
4-Methanesulfonyl-2-phenylbutanoic acid, also known as MSBA, is a white crystalline powder. It belongs to the class of sulfones. The IUPAC name for this compound is 4-(methylsulfonyl)-2-phenylbutanoic acid . The CAS Number is 1484901-75-8 . The molecular weight of this compound is 242.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14O4S/c1-16(14,15)8-7-10(11(12)13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .Aplicaciones Científicas De Investigación
Enzyme Interaction Studies
4-Methanesulfonyl-2-phenylbutanoic acid plays a role in enzyme reactions, particularly with acetylcholinesterase. Methanesulfonyl derivatives, similar to this compound, react with this enzyme to form inactive derivatives, impacting the enzyme's normal catalytic activity (Greenspan & Wilson, 1970).
Chemical Synthesis and Catalysis
The compound is involved in chemical synthesis processes. For example, β-(Methanesulfonyl) oxy enones, similar in structure, are used in palladium-catalyzed cross-coupling reactions (Hettrick, Kling, & Scott, 1991). Additionally, methanesulfonic acid, related to this compound, is used in the cyclization of acids to form ketones (Premasagar, Palaniswamy, & Eisenbraun, 1981).
Spectroscopy and Structural Analysis
The compound contributes to spectroscopic and structural studies in chemistry. For instance, related compounds like 4-nitrophenyl[bis(benzylsulfonyl)]methane have been analyzed using X-ray diffraction combined with NMR (Binkowska et al., 2009).
Biochemical Assays
It's used in biochemical assays, like in reactions with malondialdehyde and 4-hydroxyalkenals for lipid peroxidation assays (Gérard-Monnier et al., 1998).
Microbial Metabolism Research
Methanesulfonyl compounds are studied in the context of microbial metabolism. Methanesulfonic acid is a key intermediate in the biogeochemical cycling of sulfur and is metabolized by certain bacteria (Kelly & Murrell, 1999).
Photoelectron Spectroscopy
Compounds like methanesulfenic acid, related to this compound, have been studied using photoelectron spectroscopy to understand their electronic structure and stability (Lacombe et al., 1996).
Safety and Hazards
The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-methylsulfonyl-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-16(14,15)8-7-10(11(12)13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLXNSFBBLTCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1376112.png)

![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)




![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)

![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)
![1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone](/img/structure/B1376129.png)
